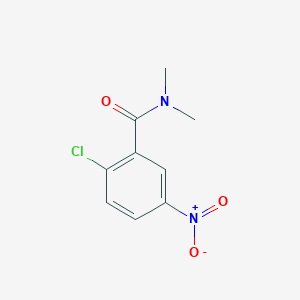

2-chloro-N,N-dimethyl-5-nitrobenzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Chloro-N,N-dimethyl-5-nitrobenzamide is an organic compound with the molecular formula C9H9ClN2O3 and a molecular weight of 228.63 g/mol . This compound is characterized by the presence of a chloro group, a nitro group, and a dimethylamino group attached to a benzamide core. It is primarily used in research and industrial applications due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N,N-dimethyl-5-nitrobenzamide typically involves the nitration of 2-chloro-N,N-dimethylbenzamide. The process begins with the chlorination of N,N-dimethylbenzamide to introduce the chloro group. This is followed by nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield .

化学反应分析

Types of Reactions: 2-Chloro-N,N-dimethyl-5-nitrobenzamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide, and bases like sodium hydride.

Major Products Formed:

Reduction: 2-Amino-N,N-dimethyl-5-nitrobenzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

科学研究应用

Pharmaceutical Applications

Antiviral and Anticancer Properties

The compound is noted for its potential as an antiviral agent, particularly in the treatment of viral infections such as Bovine Viral Diarrhea Virus (BVDV). Studies have demonstrated that derivatives of this compound can inhibit viral replication effectively. For instance, certain nitro-derivatives showed promising results with effective concentrations (EC50 values) indicating their potential as therapeutic agents against viral infections .

Antidiabetic Activity

Research has indicated that 2-chloro-N,N-dimethyl-5-nitrobenzamide derivatives exhibit significant inhibitory effects on enzymes related to diabetes, such as α-glucosidase and α-amylase. The structure-activity relationship (SAR) studies revealed that specific substituents on the phenyl ring enhance the compound's potency against these enzymes, making it a candidate for antidiabetic drug development .

Cytotoxicity Studies

Cytotoxic assays have been conducted to evaluate the safety profile of this compound. For example, compounds derived from it were tested in MDBK cells to assess their viability post-exposure, which is crucial for determining their therapeutic window in clinical applications .

Agricultural Applications

Herbicides and Pesticides

The compound serves as an intermediate in the synthesis of agrochemicals, including herbicides and pesticides. Its application in agriculture helps enhance crop yield and protect plants from pests, thus contributing to sustainable farming practices .

Biochemical Research

Enzyme Inhibition Studies

In biochemical research, this compound is utilized to study enzyme interactions and inhibition mechanisms. This research aids in understanding various biochemical pathways and disease mechanisms. The compound's ability to interact with specific proteins makes it valuable for elucidating protein functions and interactions within biological systems .

Material Science Applications

Polymer Development

The compound has applications in material science, particularly in developing polymers and coatings that exhibit enhanced durability and resistance to environmental factors. Such properties are essential for creating materials that can withstand harsh conditions while maintaining functionality .

Analytical Chemistry

Standard Reference Material

In analytical chemistry, this compound is used as a standard reference material in various analytical methods. Its consistent properties help ensure accuracy and reliability in chemical analyses, making it a vital component in laboratory settings .

Data Table: Summary of Applications

| Application Area | Specific Uses | Findings/Notes |

|---|---|---|

| Pharmaceuticals | Antiviral agents, antidiabetic drugs | Effective against BVDV; inhibits α-glucosidase |

| Agriculture | Herbicides, pesticides | Enhances crop yield; protects against pests |

| Biochemical Research | Enzyme inhibition studies | Aids understanding of biochemical pathways |

| Material Science | Polymer coatings | Improved durability; environmental resistance |

| Analytical Chemistry | Standard reference material | Ensures accuracy in chemical analyses |

Case Studies

-

Antiviral Activity Study

A study conducted on derivatives of this compound revealed significant antiviral activity against BVDV. The most effective derivatives were identified through cytotoxicity assays and viral replication inhibition tests. -

Diabetes Inhibition Study

Research on the inhibitory effects of this compound on α-glucosidase demonstrated a promising IC50 value of 10.75 μM for one derivative, indicating its potential as an antidiabetic agent. -

Material Durability Testing

In material science applications, formulations containing this compound were tested for environmental resistance, showing superior performance compared to traditional materials.

作用机制

The mechanism of action of 2-chloro-N,N-dimethyl-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can participate in nucleophilic substitution reactions, modifying the activity of enzymes and receptors .

相似化合物的比较

2-Chloro-N,N-dimethylbenzamide: Lacks the nitro group, making it less reactive in certain chemical reactions.

2-Amino-N,N-dimethyl-5-nitrobenzamide: Contains an amino group instead of a chloro group, altering its reactivity and biological activity.

Uniqueness: 2-Chloro-N,N-dimethyl-5-nitrobenzamide is unique due to the presence of both a chloro and a nitro group, which confer distinct chemical reactivity and biological properties. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in research and industrial applications .

生物活性

2-Chloro-N,N-dimethyl-5-nitrobenzamide is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound has the following chemical formula:

- Molecular Formula : C11H12ClN3O2

- Molecular Weight : Approximately 256.69 g/mol

The compound features a chloro group (Cl) and a nitro group (NO2) attached to a benzamide structure, which significantly influences its reactivity and biological interactions.

The biological activity of this compound primarily arises from its ability to interact with various molecular targets. Key mechanisms include:

- Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that may interact with cellular components, leading to various biological effects, including cytotoxicity.

- Enzyme Inhibition : The compound has been investigated for its potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in neurotransmitter regulation. Inhibition of these enzymes can lead to increased levels of acetylcholine, affecting neuromuscular transmission .

Anticancer Properties

Research indicates that this compound exhibits anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through the generation of reactive oxygen species (ROS) following the reduction of its nitro group .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest it possesses activity against various bacterial strains, potentially making it a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

There is ongoing research into the anti-inflammatory potential of this compound. It is hypothesized that its mechanism could involve the modulation of inflammatory pathways via enzyme inhibition, particularly in conditions like arthritis or neuroinflammation .

Case Studies

- Inhibition Studies : A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound showed significant inhibition of AChE and BChE, with IC50 values in the low nanomolar range, indicating strong enzyme affinity .

- Cytotoxicity Assays : In vitro assays demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability among several cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Comparative Analysis with Similar Compounds

| Compound Name | Chemical Structure | Key Features |

|---|---|---|

| This compound | Contains both chloro and nitro groups | Exhibits significant enzyme inhibition and anticancer activity |

| 2-Amino-N,N-dimethyl-5-nitrobenzamide | Amino group replaces chloro group | Altered reactivity; less potent as an AChE inhibitor |

| 2-Chloro-5-nitro-N-(phenylethyl)benzamide | Similar structure with phenylethyl substitution | Investigated for unique biological properties |

属性

IUPAC Name |

2-chloro-N,N-dimethyl-5-nitrobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O3/c1-11(2)9(13)7-5-6(12(14)15)3-4-8(7)10/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGILBXYTKHRLRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。